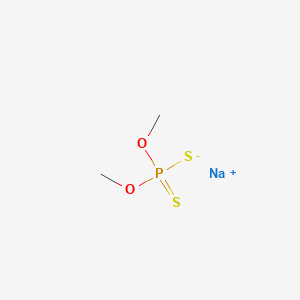
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane is a chemical compound that belongs to the class of dithiophosphinates. These compounds are known for their unique properties and are widely used in various industrial applications, particularly in the field of mineral processing. This compound is recognized for its effectiveness as a flotation agent, which helps in the separation of valuable minerals from ores.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxydithiophosphinic acid sodium salt typically involves the reaction of dimethoxydithiophosphinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
Dimethoxydithiophosphinic acid+Sodium hydroxide→Dimethoxydithiophosphinic acid sodium salt+Water
Industrial Production Methods
In industrial settings, the production of dimethoxydithiophosphinic acid sodium salt involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous reaction systems and advanced crystallization techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent dithiophosphinic acid.
Substitution: The sodium ion can be substituted with other cations, leading to the formation of different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various metal dithiophosphinates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Widely used as a flotation agent in the mining industry to separate valuable minerals from ores.
Mecanismo De Acción
The mechanism of action of dimethoxydithiophosphinic acid sodium salt involves its interaction with metal ions. The compound forms strong complexes with metal ions, which enhances the separation of these metals during the flotation process. The molecular targets include various metal sulfides, and the pathways involved are primarily coordination chemistry interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dialkyl dithiophosphinates: These compounds are structurally similar and are also used as flotation agents.
Dithiophosphates: Another class of compounds with similar applications in mineral processing.
Xanthates: Widely used in the mining industry for similar purposes.
Uniqueness
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its high selectivity and efficiency in the flotation process. It exhibits better performance compared to other similar compounds, particularly in the separation of complex polymetallic ores and precious metals.
Propiedades
IUPAC Name |
sodium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2.Na/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRRRXCHZEEMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO2PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













